molecular formula C9H9NO2 B2623222 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one CAS No. 1008-83-9

3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one

Cat. No.: B2623222
CAS No.: 1008-83-9
M. Wt: 163.176
InChI Key: FOCZWAAXMRNTNY-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the oxazine family It is characterized by a fused benzene and oxazine ring structure, with a methyl group attached to the nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one can be synthesized through various methods. One common approach involves the reaction of substituted anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. This reaction typically occurs in ethanol and can be enhanced using microwave conditions .

Industrial Production Methods

Industrial production of this compound often involves high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples in a single reaction vessel, making it efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydro form to the corresponding oxazinone.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazines and oxazinones, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anticancer properties.

    Material Science: It is used in the synthesis of polymers and other advanced materials due to its unique structural properties.

    Biological Studies: The compound is used in various biological assays to study enzyme interactions and inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom

Properties

IUPAC Name

3-methyl-4H-1,3-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-6-7-4-2-3-5-8(7)12-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCZWAAXMRNTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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